4-(2,3-Dimethylbenzoyl)isoquinoline

Descripción general

Descripción

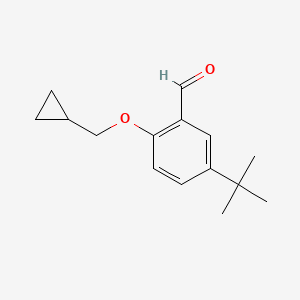

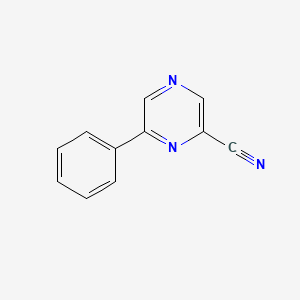

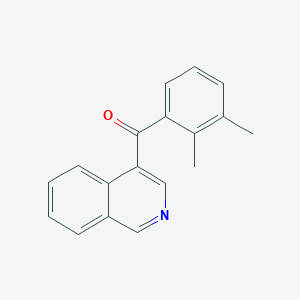

4-(2,3-Dimethylbenzoyl)isoquinoline is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.32 . It is used in diverse scientific research due to its unique molecular structure, making it valuable for pharmaceutical studies, material science, and organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention over the years. Methods such as the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds to produce isoquinolines by cyclization under acidic conditions, have been proposed . Other methods involve the use of metal catalysts or catalyst-free processes in water .Molecular Structure Analysis

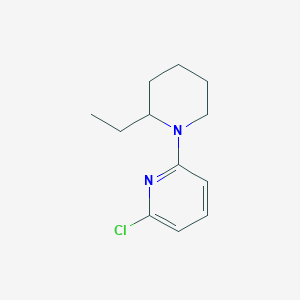

The molecular structure of 4-(2,3-Dimethylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For instance, they can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to produce isoquinolines . They can also react with alkynes in the presence of a catalytic amount of [RuCl2(p-cymene)]2 and NaOAc to give isoquinoline derivatives .Physical And Chemical Properties Analysis

4-(2,3-Dimethylbenzoyl)isoquinoline is a chemical compound with a molecular weight of 261.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Antitumor Activity

A series of compounds, including 4-(2,3-Dimethylbenzoyl)isoquinoline derivatives, have shown significant antitumor activity. Compounds like 5-(4'-tert-butylphenyl) and 5-[4'-(trimethylsilyl)phenyl] analogs demonstrated potent cytotoxicity against tumor cell lines. One derivative, SDZ 62-434, was notably effective in increasing survivors and reducing tumor volume in a mouse fibrosarcoma model, leading to its progression to clinical trials in cancer patients (Houlihan et al., 1995).

Analgesic and Anti-Inflammatory Effects

Isoquinoline derivatives, including 4-(2,3-Dimethylbenzoyl)isoquinoline, have been explored for their analgesic and anti-inflammatory properties. Compounds like 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed a pronounced anti-inflammatory effect, significantly greater than that of diclofenac sodium, a common non-steroidal anti-inflammatory drug (Rakhmanova et al., 2022).

Neuroprotective Properties

Isoquinoline derivatives like 4-(2,3-Dimethylbenzoyl)isoquinoline have shown potential neuroprotective properties. A study evaluating the AMPA receptor antagonist SPD 502 demonstrated protection of grey and white matter in a rodent model of transient focal cerebral ischemia. This suggests a possible role of similar isoquinoline compounds in neuroprotection (McCracken et al., 2002).

Synthesis and Delivery Methods

Recent studies have explored the synthesis and targeted delivery of isoquinoline derivatives for cancer treatment. For instance, compound 2, an isoquinoline derivative, was incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells, showing superior antitumor activity compared to non-targeted controls (Yang et al., 2015).

Adenosine Receptor Antagonism

Isoquinoline and quinazoline urea derivatives, closely related to 4-(2,3-Dimethylbenzoyl)isoquinoline, have been identified as antagonists for human adenosine A(3) receptors. These compounds have shown significant binding affinity to these receptors, suggesting potential therapeutic applications in conditions involving adenosine receptors (van Muijlwijk-Koezen et al., 2000).

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-6-5-9-15(13(12)2)18(20)17-11-19-10-14-7-3-4-8-16(14)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAMJSBPSNYMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250621 | |

| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dimethylbenzoyl)isoquinoline | |

CAS RN |

1187171-82-9 | |

| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)

![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)